molecular formula C20H28N2O6 B14856352 3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B14856352
M. Wt: 392.4 g/mol
InChI Key: LASDXYVSCNIWCK-UHFFFAOYSA-N
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Description

3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C20H24N2O6 . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to verify the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrole-1-carboxylic acid tert-butyl ester
  • Benzyl ((benzyloxy)carbonyl)-L-tyrosinate

Uniqueness

Compared to similar compounds, 3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C20H28N2O6/c1-20(2,3)28-19(26)22-10-9-15(12-22)11-16(17(23)24)21-18(25)27-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,25)(H,23,24)

InChI Key

LASDXYVSCNIWCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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